[(3-Chloro-4-fluorophenyl)methyl](2-methoxyethyl)amine
Overview
Description
(3-Chloro-4-fluorophenyl)methylamine is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, and an amine group attached to a methoxyethyl chain
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
This can result in changes to cellular processes and overall physiological function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell proliferation .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Chloro-4-fluorophenyl)methylamine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
(3-Chloro-4-fluorophenyl)methylamine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to inhibit tyrosinase, an enzyme responsible for the oxidation of L-tyrosine and L-DOPA to dopaquinone, a precursor in melanin synthesis . The interaction between (3-Chloro-4-fluorophenyl)methylamine and tyrosinase involves binding to the enzyme’s active site, thereby preventing the oxidation process. This inhibition can lead to a decrease in melanin production, which is relevant in the context of skin disorders and neurodegenerative diseases like Parkinson’s disease .
Cellular Effects
(3-Chloro-4-fluorophenyl)methylamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of tyrosinase can impact melanocytes, the cells responsible for melanin production, leading to altered pigmentation . Additionally, its effects on gene expression and cellular metabolism can influence other cell types, potentially affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of (3-Chloro-4-fluorophenyl)methylamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of tyrosinase, inhibiting its enzymatic activity and preventing the oxidation of L-tyrosine and L-DOPA . This inhibition leads to a reduction in melanin synthesis, which can have downstream effects on cellular processes and gene expression related to pigmentation and neuroprotection.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chloro-4-fluorophenyl)methylamine can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of tyrosinase and prolonged effects on melanin production and cellular processes.
Dosage Effects in Animal Models
The effects of (3-Chloro-4-fluorophenyl)methylamine vary with different dosages in animal models. At lower doses, the compound may effectively inhibit tyrosinase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on other enzymes and cellular processes. Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibition of tyrosinase and its associated effects on melanin production and cellular function.
Metabolic Pathways
(3-Chloro-4-fluorophenyl)methylamine is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s inhibition of tyrosinase affects the metabolic flux of melanin synthesis, leading to changes in metabolite levels . Additionally, its interactions with other enzymes may impact broader metabolic pathways, potentially influencing cellular energy production, detoxification processes, and other metabolic functions.
Transport and Distribution
The transport and distribution of (3-Chloro-4-fluorophenyl)methylamine within cells and tissues are critical for its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Its distribution within tissues can influence its overall efficacy and potential side effects, as well as its accumulation in specific cellular compartments.
Subcellular Localization
(3-Chloro-4-fluorophenyl)methylamine’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes. For example, its presence in melanosomes, the organelles responsible for melanin synthesis, is crucial for its inhibitory effects on tyrosinase and melanin production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with 2-methoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (3-Chloro-4-fluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other substituents on the phenyl ring.
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Amides or nitriles.
Reduction: Amines.
Scientific Research Applications
(3-Chloro-4-fluorophenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylpiperazine: A psychoactive drug with similar structural features.
3-Chloro-4-fluorophenyl-3,4-dichlorophenyl: A compound with enhanced antimycobacterial activity.
Uniqueness
(3-Chloro-4-fluorophenyl)methylamine is unique due to its specific substitution pattern and the presence of the methoxyethylamine group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-methoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO/c1-14-5-4-13-7-8-2-3-10(12)9(11)6-8/h2-3,6,13H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDZZNYVKDSBFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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